

Spectroscopic Characterization of 2-Methylpyridine: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methylpyridine

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This guide provides a comprehensive comparison of the spectroscopic characterization of **2-Methylpyridine** (α -picoline) with its structural isomers, pyridine and 3-Methylpyridine (β -picoline), utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented is essential for the unambiguous identification and quality control of these important heterocyclic compounds frequently employed in chemical synthesis and pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The chemical shifts (δ) in ^1H and ^{13}C NMR spectra are indicative of the electronic environment of the nuclei, while coupling constants in ^1H NMR reveal connectivity between neighboring protons.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-Methylpyridine** displays distinct signals for the methyl group and the aromatic protons on the pyridine ring. The position of the methyl group at the C2 position significantly influences the chemical shifts of the adjacent ring protons.

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Methylpyridine	CH ₃	~2.50	s	-
	H6	~8.50	d	~4.9
	H4	~7.60	t	~7.7
	H5	~7.10	ddd	~7.5, 4.9, 1.2
	H3	~7.05	d	~7.7
Pyridine	H2, H6	~8.60	d	~4.9
	H4	~7.70	t	~7.7
	H3, H5	~7.30	t	~7.7
3-Methylpyridine	CH ₃	~2.30	s	-
	H2	~8.40	s	-
	H6	~8.35	d	~4.8
	H4	~7.50	d	~7.8
	H5	~7.20	dd	~7.8, 4.8

s = singlet, d = doublet, t = triplet, ddd = doublet of doublet of doublets

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic effects of the substituents and the nitrogen atom in the pyridine ring.

Compound	Carbon	Chemical Shift (δ , ppm)
2-Methylpyridine	C2	~157.5
	C6	~149.0
	C4	~136.5
	C3	~121.5
	C5	~120.5
	CH ₃	~24.5
Pyridine	C2, C6	~150.0
	C4	~136.0
	C3, C5	~123.5
3-Methylpyridine	C3	~137.0
	C2	~150.0
	C6	~147.0
	C4	~133.0
	C5	~123.0
	CH ₃	~18.5

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum is a unique molecular fingerprint that can be used to identify functional groups.

Key IR Vibrational Frequencies

The IR spectrum of **2-Methylpyridine** exhibits characteristic absorption bands corresponding to the vibrations of the pyridine ring and the methyl group.

Vibrational Mode	2-Methylpyridine (cm ⁻¹)	Pyridine (cm ⁻¹)	3-Methylpyridine (cm ⁻¹)
Aromatic C-H Stretch	3100 - 3000	3100 - 3000	3100 - 3000
Aliphatic C-H Stretch (CH ₃)	2980 - 2870	-	2980 - 2870
Aromatic C=C & C=N Stretch	1620 - 1550, 1480 - 1400	1600 - 1550, 1480 - 1430	1610 - 1560, 1480 - 1420
CH ₃ Asymmetric Bend	~1460	-	~1450
CH ₃ Symmetric Bend	~1380	-	~1380
C-H Out-of-Plane Bend	900 - 675	900 - 675	900 - 675

Experimental Protocols

NMR Sample Preparation and Acquisition

Materials:

- NMR tube (5 mm diameter)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Pasteur pipette
- Glass wool
- Sample (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[1]

Procedure:

- Weigh the appropriate amount of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[1][2]
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2]

- Ensure the liquid height in the NMR tube is between 4-5 cm.[1]
- Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

IR Sample Preparation and Acquisition (Neat Liquid)

Materials:

- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Pasteur pipette
- Acetone (for cleaning)

Procedure:

- Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a soft tissue.[3]
- Using a Pasteur pipette, place one or two drops of the liquid sample onto the center of one salt plate.[3][4]
- Carefully place the second salt plate on top, allowing the liquid to spread evenly and form a thin film between the plates.[3]
- Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- After analysis, clean the salt plates thoroughly with acetone and store them in a desiccator.
[3]

Visualizations

Caption: Chemical structure of **2-Methylpyridine**.



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Caption: Experimental workflow for NMR analysis.



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Caption: Experimental workflow for IR analysis.

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